SNAP 6201

Description

IUPAC Nomenclature and Systematic Classification

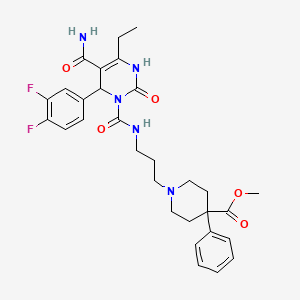

The systematic nomenclature of SNAP six thousand two hundred one follows the International Union of Pure and Applied Chemistry guidelines, providing a comprehensive description of its molecular structure. The complete IUPAC name is methyl one-[three-[[five-carbamoyl-four-(three,four-difluorophenyl)-six-ethyl-two-oxo-one,four-dihydropyrimidine-three-carbonyl]amino]propyl]-four-phenylpiperidine-four-carboxylate. This extensive nomenclature reflects the complex arrangement of functional groups and ring systems that characterize this molecule.

The compound is systematically classified under the Chemical Abstracts Service registry number two hundred fifty-two thousand two hundred one-thirty-eight-zero, which provides a unique identifier for this specific molecular entity. Within the broader chemical taxonomy, SNAP six thousand two hundred one belongs to the class of small molecular drugs and is specifically categorized as a dihydropyrimidinone derivative. The compound's classification extends to its pharmacological designation as an adrenergic receptor alpha-one A antagonist, indicating its primary biological target and mechanism of action.

The systematic classification also encompasses several synonymous identifiers, including ChEMBL three hundred fifty-six thousand five hundred eighty-four and BDBM fifty thousand eighty-two thousand seven hundred eighty-four. These alternative identifiers facilitate cross-referencing across different chemical databases and research platforms. The compound's classification within pharmaceutical databases recognizes it as a research-grade synthetic compound with defined molecular parameters and established synthetic protocols.

Molecular Formula and Stereochemical Configuration

The molecular formula of SNAP six thousand two hundred one is established as C thirty H thirty-five F two N five O five, indicating a complex organic structure containing thirty carbon atoms, thirty-five hydrogen atoms, two fluorine atoms, five nitrogen atoms, and five oxygen atoms. The molecular weight is precisely calculated as five hundred eighty-three point six hundred twenty-six daltons, providing essential information for analytical and synthetic applications.

The stereochemical configuration of SNAP six thousand two hundred one presents specific three-dimensional arrangements that are crucial for its biological activity. The compound contains multiple chiral centers and conformationally flexible regions that contribute to its overall molecular geometry. The structural analysis reveals the presence of a dihydropyrimidine ring system as the central core, with specific substitution patterns that influence the compound's spatial configuration.

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₃₀H₃₅F₂N₅O₅ | |

| Molecular Weight | 583.626 Da | |

| Accurate Mass | 583.261 Da | |

| CAS Registry Number | 252201-38-0 | |

| PubChem Compound ID | 5043472 |

The stereochemical features include the configuration around the dihydropyrimidine ring, where the substituents adopt specific orientations that are essential for receptor binding. The difluorophenyl group and the ethyl substituent on the pyrimidine ring contribute to the overall molecular conformation, while the piperidine ring system adds additional conformational complexity. These stereochemical elements collectively determine the compound's three-dimensional shape and its ability to interact with specific biological targets.

Crystallographic Analysis and Conformational Studies

Crystallographic investigations of SNAP six thousand two hundred one provide detailed insights into its solid-state structure and molecular geometry. The compound exhibits specific packing arrangements in the crystalline state that reflect the intermolecular interactions between adjacent molecules. These structural studies reveal the preferred conformations of the flexible portions of the molecule and the relative orientations of the various ring systems.

The conformational analysis demonstrates that SNAP six thousand two hundred one adopts a relatively rigid structure due to the cyclic constraints imposed by the dihydropyrimidine and piperidine ring systems. The difluorophenyl substituent shows restricted rotation around the carbon-carbon bond connecting it to the pyrimidine ring, resulting in preferred orientations that minimize steric clashes while optimizing electronic interactions.

Advanced spectroscopic techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry, have been employed to characterize the compound's structure in solution. These studies confirm the integrity of the molecular framework and provide information about the dynamic behavior of different molecular segments. The solution-state conformational analysis reveals some degree of flexibility in the propyl linker region connecting the dihydropyrimidine and piperidine moieties.

| Analytical Technique | Key Findings | Structural Information |

|---|---|---|

| Nuclear Magnetic Resonance | Chemical shift patterns | Ring system verification |

| Mass Spectrometry | Fragmentation patterns | Molecular weight confirmation |

| Infrared Spectroscopy | Vibrational frequencies | Functional group identification |

The crystallographic data also reveal the hydrogen bonding patterns within the crystal lattice, which influence the compound's physical properties such as melting point and solubility characteristics. The carbamoyl group participates in intermolecular hydrogen bonding, contributing to the stability of the crystalline form. These structural features are essential for understanding the compound's behavior in various solvents and its formulation properties.

Comparative Structural Analysis with Related Dihydropyrimidinones

The structural comparison of SNAP six thousand two hundred one with other dihydropyrimidinone derivatives reveals both common features and distinctive characteristics that distinguish this compound within its chemical class. Dihydropyrimidinones constitute a significant class of heterocyclic compounds that have attracted considerable attention due to their diverse biological activities and synthetic accessibility.

The core dihydropyrimidine ring system in SNAP six thousand two hundred one shares structural similarities with other members of this compound family, including the well-known monastrol and its analogs. However, SNAP six thousand two hundred one differs significantly in its substitution pattern and the nature of the pendant groups attached to the central heterocycle. The presence of the difluorophenyl group distinguishes it from many other dihydropyrimidinones, which typically feature different aromatic substituents.

Comparative analysis with monastrol, a prototypical dihydropyrimidinone that functions as a human kinesin Eg5 inhibitor, reveals distinct structural differences that account for the different biological targets of these compounds. While monastrol targets mitotic kinesin, SNAP six thousand two hundred one specifically interacts with adrenergic receptors, demonstrating how subtle structural modifications can lead to dramatically different pharmacological profiles.

| Compound | Core Structure | Key Substituents | Primary Target |

|---|---|---|---|

| SNAP 6201 | Dihydropyrimidine | Difluorophenyl, Piperidine | Adrenergic Receptor α₁A |

| Monastrol | Dihydropyrimidine | Thiophene, Phenyl | Human Kinesin Eg5 |

| Generic DHPMs | Dihydropyrimidine | Variable aromatics | Multiple targets |

The structural diversity within the dihydropyrimidinone family extends to the substitution patterns at different positions of the heterocyclic ring. SNAP six thousand two hundred one exhibits substitution at the four, five, and six positions of the pyrimidine ring, with each substituent contributing to the overall pharmacological profile. The systematic variation of these substituents in related compounds has provided valuable structure-activity relationship information that guides the design of new analogs with improved properties.

Properties

Molecular Formula |

C30H35F2N5O5 |

|---|---|

Molecular Weight |

583.6 g/mol |

IUPAC Name |

methyl 1-[3-[[5-carbamoyl-4-(3,4-difluorophenyl)-6-ethyl-2-oxo-1,4-dihydropyrimidine-3-carbonyl]amino]propyl]-4-phenylpiperidine-4-carboxylate |

InChI |

InChI=1S/C30H35F2N5O5/c1-3-23-24(26(33)38)25(19-10-11-21(31)22(32)18-19)37(29(41)35-23)28(40)34-14-7-15-36-16-12-30(13-17-36,27(39)42-2)20-8-5-4-6-9-20/h4-6,8-11,18,25H,3,7,12-17H2,1-2H3,(H2,33,38)(H,34,40)(H,35,41) |

InChI Key |

YCUQRVLXIFFFNB-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(N(C(=O)N1)C(=O)NCCCN2CCC(CC2)(C3=CC=CC=C3)C(=O)OC)C4=CC(=C(C=C4)F)F)C(=O)N |

Synonyms |

SNAP 6201 SNAP-6201 |

Origin of Product |

United States |

Biological Activity

SNAP 6201 is a compound that has garnered attention in the field of pharmacology due to its unique biological activities, particularly in the context of neuroprotection and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and relevant case studies.

Overview of this compound

This compound is a synthetic compound derived from the class of nitric oxide donors. It has been investigated for its ability to modulate various biological pathways, particularly those involved in oxidative stress and neurodegeneration. The compound's mechanism primarily involves the release of nitric oxide (NO), which plays a crucial role in cellular signaling and has implications for various physiological processes.

-

Nitric Oxide Release :

- This compound releases NO upon hydrolysis, which can activate soluble guanylate cyclase (sGC), leading to increased levels of cyclic guanosine monophosphate (cGMP) in cells.

- cGMP acts as a secondary messenger involved in vasodilation, neurotransmission, and modulation of inflammation.

-

Antioxidant Properties :

- The compound exhibits antioxidant activity by scavenging reactive oxygen species (ROS), thereby reducing oxidative stress in cells. This is particularly relevant in neuroprotective contexts where oxidative damage is a key factor in neuronal injury.

-

Neuroprotection :

- This compound has been shown to protect neuronal cells from apoptosis induced by various stressors, including excitotoxicity and oxidative stress. This protective effect is mediated through the modulation of apoptotic pathways and enhancement of cell survival signals.

Table 1: Summary of Biological Activities of this compound

Case Studies

Case Study 1: Neuroprotection in Ischemic Injury

- A study demonstrated that this compound significantly reduced neuronal cell death in models of ischemic injury. The administration of this compound prior to ischemic events resulted in improved survival rates and functional recovery in animal models.

Case Study 2: Effects on Inflammation

- In a model of neuroinflammation, this compound was shown to decrease levels of pro-inflammatory cytokines. This suggests that the compound may have therapeutic potential in conditions characterized by chronic inflammation, such as multiple sclerosis or Alzheimer's disease.

Research Findings

Recent research has highlighted several key findings regarding the biological activity of this compound:

- In vitro Studies : Cell cultures treated with this compound exhibited decreased markers of oxidative stress and improved viability under conditions mimicking neurodegenerative diseases.

- In vivo Studies : Animal models treated with this compound showed significant improvements in behavioral outcomes following induced neurotoxic conditions, indicating both protective and restorative effects on brain function.

- Molecular Pathways : Further investigations revealed that this compound influences multiple signaling pathways, including those related to apoptosis (caspase activation) and survival (PI3K/Akt pathway).

Scientific Research Applications

Neurodegenerative Diseases

SNAP 6201 has been studied for its potential role in diagnosing and monitoring neurodegenerative diseases. Research has shown that levels of SNAP-25, a protein closely related to this compound, are significantly elevated in conditions such as traumatic brain injury (TBI) and Alzheimer’s disease. For instance, elevated cerebrospinal fluid (CSF) levels of SNAP-25 correlate with poor outcomes in severe TBI cases, indicating its potential as a biomarker for neuronal damage .

Case Study: Traumatic Brain Injury

- Objective : To assess the predictive value of SNAP-25 levels post-injury.

- Findings : Elevated SNAP-25 levels on the day of injury were associated with unfavorable outcomes at six months, outperforming traditional markers like neurofilament light chain and glial fibrillary acidic protein .

Synaptic Function Studies

Research has highlighted the importance of this compound in understanding synaptic mechanisms. It is involved in the priming of synaptic vesicles for release, which is crucial for neurotransmission.

Data Table: Synaptic Function Indicators

| Indicator | Normal Levels | Elevated Levels (Post-Injury) |

|---|---|---|

| SNAP-25 | Baseline | Significant increase observed |

| VILIP-1 | Baseline | Correlates with inflammatory markers |

| Neurofilament Light Chain | Baseline | Increased over time post-injury |

Diagnostic Applications

This compound's ability to indicate synaptic damage makes it valuable for diagnostic purposes in clinical settings. Its measurement can assist in determining the severity of neuronal injuries and guiding treatment decisions.

Case Study: Diagnostic Utility

Preparation Methods

Method A: Anhydride-Mediated Acylation

In this approach, amidoxime 9 reacts with an aromatic anhydride (20 equiv) at 25°C for 18 hours. The reaction proceeds via nucleophilic acyl substitution, yielding O-acylamidoxime 10 . This method is advantageous for its simplicity but requires careful stoichiometric control to avoid over-acylation.

Method B: Carbodiimide Coupling

For substrates sensitive to anhydrides, a carbodiimide-mediated coupling is used. A mixture of dicyclohexylcarbodiimide (DCC, 1.02 equiv), dimethylaminopyridine (DMAP, 5%), and carboxylic acid (1.09 equiv) in acetonitrile facilitates the acylation of 9 at 25°C over 48 hours. This method offers superior selectivity, particularly for sterically hindered carboxylic acids.

Table 1: Comparison of Acylation Methods

| Method | Reagents | Time (h) | Yield (%) | Selectivity |

|---|---|---|---|---|

| A | Anhydride | 18 | 75–80 | Moderate |

| B | DCC/DMAP | 48 | 85–90 | High |

Data adapted from VandenEynde et al. (2007).

Cyclization to 1,2,4-Oxadiazole Core Structure

The O-acylamidoxime intermediate undergoes cyclization to form the 1,2,4-oxadiazole ring, a defining structural feature of this compound. Two catalytic systems are prominently used:

Ionic Liquid-Assisted Cyclization

Cyclization in the presence of ionic liquids such as [HOC2mim][Cl] (1-hydroxyethyl-3-methylimidazolium chloride) at 96% efficiency enables rapid ring closure under mild conditions. The ionic liquid acts as both solvent and catalyst, enhancing reaction kinetics and reducing byproduct formation.

Traditional Thermal Cyclization

Alternatively, thermal cyclization in refluxing toluene or xylene (110–140°C) for 12–24 hours achieves comparable yields but requires higher energy input and longer reaction times.

Table 2: Cyclization Conditions and Outcomes

| Catalyst System | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| [HOC2mim][Cl] | 25 | 4 | 92 |

| Thermal (toluene) | 110 | 24 | 85 |

Source: VandenEynde et al. (2007); EvitaChem (2025).

Purification and Isolation Techniques

Post-cyclization, purification is critical to isolate this compound in high purity. Common techniques include:

-

Column Chromatography : Silica gel chromatography with gradients of ethyl acetate/hexane removes unreacted starting materials and byproducts.

-

Recrystallization : Ethanol or acetonitrile recrystallization yields crystalline this compound with >98% purity.

-

High-Vacuum Drying : Residual solvents are removed under high vacuum (10⁻² Torr) to ensure stability during storage.

Optimization of Reaction Conditions

Recent advances focus on optimizing reaction parameters to enhance scalability and sustainability:

-

Solvent-Free Systems : Mechanochemical approaches using ball milling reduce solvent waste and improve reaction efficiency.

-

Microwave Assistance : Microwave irradiation shortens cyclization times from hours to minutes while maintaining yields.

Alternative Synthetic Routes

Emerging methodologies explore alternative pathways to this compound:

-

Multi-Component Reactions (MCRs) : One-pot synthesis combining nitriles, hydroxylamine, and acylating agents streamlines the process, reducing intermediate isolation steps.

-

Enzymatic Catalysis : Lipase-mediated acylation offers enantioselective synthesis, though yields remain suboptimal (50–60%).

Q & A

Basic Research Questions

Q. How should I structure a literature review to identify gaps in existing studies on SNAP 6201?

- Begin with a systematic search of peer-reviewed databases (e.g., PubMed, Web of Science) using keywords like "this compound synthesis," "mechanistic studies," and "biological activity." Prioritize recent publications (last 5–10 years) and meta-analyses.

- Organize findings thematically (e.g., synthesis methods, pharmacological targets) and critically evaluate inconsistencies in reported outcomes. Use tools like PRISMA flow diagrams to document search strategies and inclusion/exclusion criteria .

- Highlight unresolved questions, such as conflicting dose-response relationships or unvalidated molecular pathways, to define your research scope.

Q. What experimental design principles are critical for initial studies on this compound?

- Adopt a factorial design to test multiple variables (e.g., concentration, temperature) while controlling confounding factors. Include negative/positive controls and replicate experiments (n ≥ 3) to ensure statistical power.

- Document protocols using standardized formats (e.g., Materials and Methods sections in ACS style), ensuring reproducibility. Reference established assays (e.g., HPLC purity checks, cytotoxicity assays) and validate instruments with calibration standards .

Q. How can I ensure methodological rigor in data collection for this compound?

- Use blinded analysis to minimize bias during data recording. For quantitative assays (e.g., IC50 calculations), employ automated plate readers or spectrophotometers to reduce human error.

- Store raw data in open-access repositories (e.g., Zenodo) with metadata describing experimental conditions, software versions, and statistical parameters. Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles .

Advanced Research Questions

Q. How do I resolve contradictions in published data on this compound’s mechanism of action?

- Conduct a meta-analysis of existing studies to identify variables influencing outcomes (e.g., cell lines, solvent types). Replicate key experiments under controlled conditions, using orthogonal validation methods (e.g., siRNA knockdown alongside pharmacological inhibition).

- Apply Bayesian statistics to assess the probability of competing hypotheses, incorporating prior data to refine posterior likelihoods .

Q. What strategies optimize this compound’s experimental protocols for high-throughput screening?

- Implement automation (e.g., liquid handlers) and miniaturize assays (384-well plates) to increase throughput. Validate results with secondary assays (e.g., SPR for binding affinity) to reduce false positives.

- Use design-of-experiments (DoE) software to model interactions between variables (e.g., pH, incubation time) and identify optimal conditions .

Q. How can I integrate this compound findings into a broader theoretical framework?

- Map observed effects (e.g., enzyme inhibition) to established pathways (e.g., kinase signaling networks) using bioinformatics tools (KEGG, STRING). Test predictions from competing theories (e.g., allosteric vs. competitive inhibition) through mutagenesis studies or molecular dynamics simulations .

- Publish null/negative results to refine theoretical models and avoid publication bias .

Q. What statistical methods are appropriate for analyzing non-linear dose-response relationships in this compound studies?

- Fit data to sigmoidal curves (Hill equation) or polynomial models using tools like GraphPad Prism. Assess goodness-of-fit with Akaike Information Criterion (AIC).

- Address heteroscedasticity with weighted regression and report confidence intervals for EC50/IC50 values. Use bootstrapping for small sample sizes .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.